molecular formula C13H10ClNO3 B2628501 1-(Benzyloxy)-4-chloro-2-nitrobenzene CAS No. 92044-52-5

1-(Benzyloxy)-4-chloro-2-nitrobenzene

Cat. No.: B2628501
CAS No.: 92044-52-5
M. Wt: 263.68
InChI Key: NMMNCUOEMZBSLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzyloxy)-4-chloro-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a chlorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-chloro-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(benzyloxy)-4-chlorobenzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-chloro-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 1-(Benzyloxy)-4-chloro-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

1-(Benzyloxy)-4-chloro-2-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-chloro-2-nitrobenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyloxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

1-(Benzyloxy)-4-chloro-2-nitrobenzene can be compared with other similar compounds, such as:

    1-(Benzyloxy)-4-nitrobenzene: Lacks the chlorine substituent, which can affect its reactivity and applications.

    1-(Benzyloxy)-4-chloro-2-aminobenzene: The amino group provides different chemical properties and potential biological activities compared to the nitro group.

    1-(Benzyloxy)-4-chloro-2-hydroxybenzene: The hydroxy group introduces different reactivity and potential for hydrogen bonding interactions.

Properties

IUPAC Name

4-chloro-2-nitro-1-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-11-6-7-13(12(8-11)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMNCUOEMZBSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

60% Sodium hydride dispersion in oil (4.4 g, 0.11 mol) was added in portions over 15 minutes to a stirred solution of 4-chloro-2-nitrophenol (17.4 g, 0.10 mol) in dimethylformamide (200 ml) at 0°-5° C. The mixture was stirred for 15 minutes then benzyl chloride (12.7 g, 0.10 mol) was added dropwise over 5 minutes. The mixture was stirred for 5 days at room temperature, diluted with water and extracted with ether. The extract was washed three times with water, dried and evaporated and the residue was triturated with petroleum spirit.
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